

# Application Note: Structural Elucidation of Amphisin using NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Amphistin*

Cat. No.: *B1247007*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Amphisin is a cyclic lipopeptide (CLP) biosurfactant produced by various *Pseudomonas* species, notably *Pseudomonas fluorescens*.<sup>[1][2]</sup> It belongs to a class of non-ribosomally synthesized peptides known for their potent surface-active and antimicrobial properties.<sup>[3][4]</sup> The structure of amphisin consists of a fatty acid tail attached to a peptide chain of 11 amino acids, which is cyclized via a lactone bond.<sup>[1]</sup> This amphiphilic architecture is crucial for its biological function, including its ability to interact with and disrupt cell membranes.<sup>[3]</sup> Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of complex natural products like amphisin.<sup>[5]</sup> This note provides a detailed overview of the protocols and data analysis workflow for elucidating the structure of amphisin using a suite of modern NMR experiments.

## Experimental Protocols

A comprehensive structural elucidation of amphisin requires a series of 1D and 2D NMR experiments. The data from these experiments are used synergistically to piece together the molecular structure.

## 1. Sample Preparation

- **Purification:** Amphisin is typically purified from bacterial culture supernatants using chromatographic techniques such as solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[1] Purity should be assessed by HPLC and mass spectrometry (MS) prior to NMR analysis.
- **Sample Formulation:** For NMR analysis, approximately 1-5 mg of purified amphisin is dissolved in 0.5 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is a common choice as it effectively solubilizes the lipopeptide and provides good separation of amide proton signals.[3] Other solvents like deuterated methanol ( $CD_3OD$ ) can also be used. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

## 2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3] Standard experiments include:

- **1D  $^1H$  NMR:** Provides an overview of all proton environments in the molecule. Key regions include the amide protons (~7-9 ppm), alpha-protons (~3.5-5 ppm), side-chain protons, and the fatty acid tail protons (~0.8-2.5 ppm).
- **1D  $^{13}C$  NMR:** Identifies all unique carbon atoms. Important signals include carbonyl carbons (~170-175 ppm), alpha-carbons (~50-60 ppm), and aliphatic carbons of the side chains and lipid tail.
- **2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy):** Establishes proton-proton ( $^1H$ - $^1H$ ) correlations over two to three bonds. This is crucial for identifying coupled protons within each amino acid spin system (e.g.,  $HN-H\alpha$ ,  $H\alpha-H\beta$ ).
- **2D TOCSY (Total Correlation Spectroscopy):** Reveals correlations between all protons within a coupled spin system, not just direct neighbors. This experiment is powerful for identifying most, if not all, protons belonging to a single amino acid residue from a single cross-peak.
- **2D HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton directly to its attached carbon atom ( $^1JCH$ ). This is the primary experiment for assigning carbon chemical

shifts based on previously assigned proton shifts.[6]

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds ( $^2J_{CH}$ ,  $^3J_{CH}$ ). This is critical for connecting different structural fragments, such as linking amino acid residues via correlations from  $H\alpha$  or HN of one residue to the carbonyl carbon (C') of the preceding residue. It is also used to connect the fatty acid tail to the N-terminal amino acid.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other ( $<5 \text{ \AA}$ ), irrespective of bond connectivity. This is the key experiment for determining the sequence of amino acids by observing NOEs between the  $H\alpha$  proton of one residue (i) and the amide proton (HN) of the next residue (i+1). It also provides crucial information for defining the 3D conformation of the peptide.

## Data Analysis and Structure Determination

### Workflow

The elucidation of amphisin's structure is a stepwise process where data from multiple NMR experiments are integrated.

- Identify Amino Acid Spin Systems: Use TOCSY spectra to identify the complete set of proton signals belonging to each amino acid residue. For example, the characteristic spin systems for Leucine, Isoleucine, Threonine, etc., can be readily identified.
- Assign  $^1H$  and  $^{13}C$  Resonances: Use the HSQC spectrum to assign the  $^{13}C$  chemical shift to the carbon attached to each assigned proton.[6]
- Sequence the Peptide Chain: Use sequential NOE connectivities ( $d\alpha N(i, i+1)$ ) from the NOESY/ROESY spectra to establish the order of the amino acid residues. This is corroborated by three-bond correlations from  $H\alpha(i)$  or  $HN(i)$  to  $C'(i-1)$  in the HMBC spectrum.
- Confirm Cyclization and Fatty Acid Linkage: The HMBC experiment is used to find correlations that confirm the lactone ring closure (e.g., from a threonine  $H\beta$  to the C-terminal carbonyl carbon) and the amide linkage between the fatty acid's carbonyl carbon and the N-terminal amino acid's amide proton.[1]

## Data Presentation

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for amphisin, as reported from analysis in DMSO- $d_6$ . Such data serves as a crucial "fingerprint" for the compound, allowing for rapid identification in future studies.[7]

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) for Amphisin in DMSO- $d_6$

| Residue             | HN   | H $\alpha$ | H $\beta$  | Other Protons                                                  |
|---------------------|------|------------|------------|----------------------------------------------------------------|
| 3-OH-C10            | -    | 3.58       | 2.21, 2.30 | CH $_3$ : 0.85;<br>(CH $_2$ ) $_5$ : 1.24;<br>CH $_2$ -7: 1.39 |
| D-Leu <sup>1</sup>  | 7.95 | 4.41       | 1.55, 1.63 | H $\gamma$ : 1.48; H $\delta$ :<br>0.83, 0.88                  |
| D-Asp <sup>2</sup>  | 8.31 | 4.50       | 2.55, 2.67 | -                                                              |
| D-aThr <sup>3</sup> | 7.85 | 4.15       | 4.95       | H $\gamma$ : 1.09                                              |
| D-Leu <sup>4</sup>  | 8.65 | 4.10       | 1.58, 1.69 | H $\gamma$ : 1.52; H $\delta$ :<br>0.84, 0.89                  |
| D-Leu <sup>5</sup>  | 8.01 | 4.25       | 1.45, 1.53 | H $\gamma$ : 1.60; H $\delta$ :<br>0.82, 0.87                  |
| D-Ser <sup>6</sup>  | 7.98 | 4.28       | 3.60, 3.68 | -                                                              |
| L-Leu <sup>7</sup>  | 8.15 | 4.35       | 1.50, 1.61 | H $\gamma$ : 1.65; H $\delta$ :<br>0.86, 0.91                  |
| D-Gln <sup>8</sup>  | 7.75 | 4.18       | 1.85, 1.95 | H $\gamma$ : 2.10                                              |
| L-Leu <sup>9</sup>  | 8.50 | 4.45       | 1.55, 1.65 | H $\gamma$ : 1.62; H $\delta$ :<br>0.85, 0.90                  |
| L-Ile <sup>10</sup> | 7.90 | 4.05       | 1.80       | H $\gamma$ : 1.15, 1.40;<br>H $\delta$ : 0.81                  |
| L-Asp <sup>11</sup> | 8.20 | 4.60       | 2.60, 2.75 | -                                                              |

Note: Chemical shifts are representative and may vary slightly based on experimental conditions.

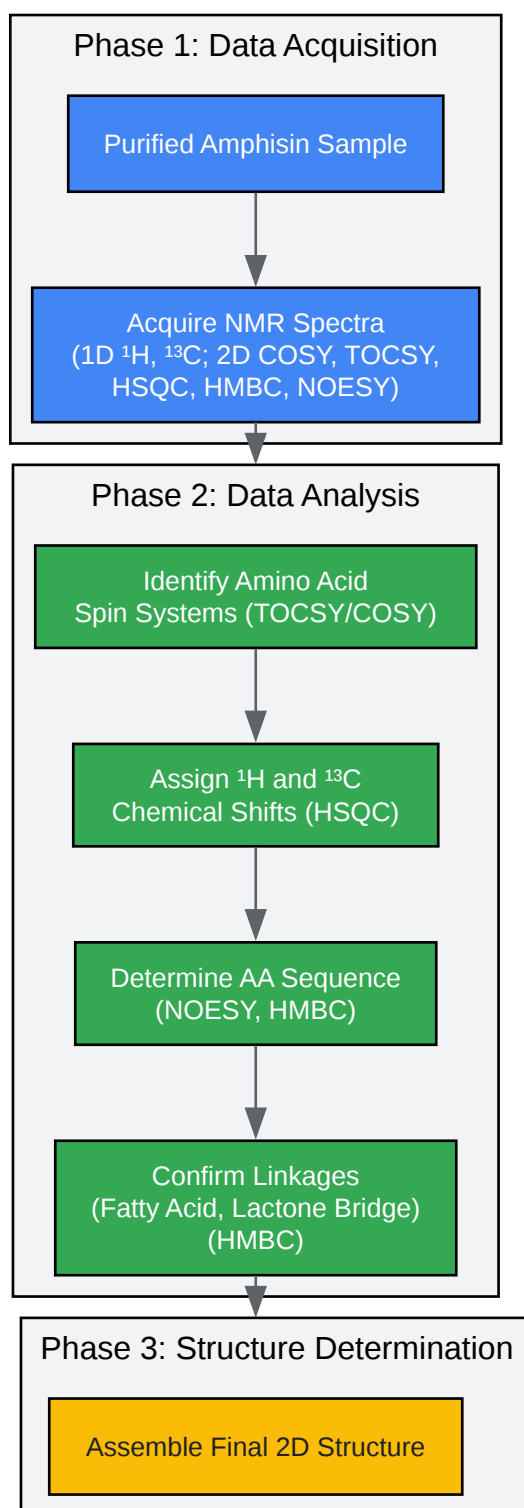
Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) for Amphisin in DMSO-d<sub>6</sub>

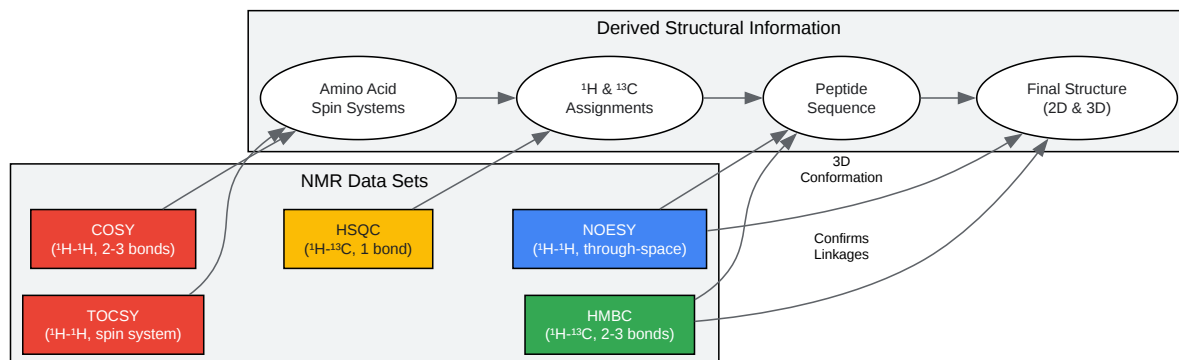
| Residue             | C'    | C $\alpha$ | C $\beta$ | Other Carbons                                |
|---------------------|-------|------------|-----------|----------------------------------------------|
| 3-OH-C10            | 171.5 | 45.1       | 68.2      | C1: 13.9; C2-C6: 22.1-31.3; C7: 24.9         |
| D-Leu <sup>1</sup>  | 172.1 | 51.5       | 40.1      | C $\gamma$ : 24.5; C $\delta$ : 21.8, 23.1   |
| D-Asp <sup>2</sup>  | 171.8 | 50.1       | 36.5      | COOH: 173.0                                  |
| D-aThr <sup>3</sup> | 170.5 | 58.0       | 75.5      | C $\gamma$ : 19.5                            |
| D-Leu <sup>4</sup>  | 172.5 | 52.0       | 40.5      | C $\gamma$ : 24.8; C $\delta$ : 22.0, 23.3   |
| D-Leu <sup>5</sup>  | 172.3 | 51.8       | 40.3      | C $\gamma$ : 24.6; C $\delta$ : 21.9, 23.2   |
| D-Ser <sup>6</sup>  | 170.9 | 55.5       | 61.5      | -                                            |
| L-Leu <sup>7</sup>  | 172.8 | 51.0       | 40.8      | C $\gamma$ : 25.0; C $\delta$ : 22.2, 23.5   |
| D-Gln <sup>8</sup>  | 172.0 | 52.5       | 27.5      | C $\gamma$ : 31.0; CONH <sub>2</sub> : 174.5 |
| L-Leu <sup>9</sup>  | 173.1 | 51.2       | 40.7      | C $\gamma$ : 24.9; C $\delta$ : 22.1, 23.4   |
| L-Ile <sup>10</sup> | 171.9 | 57.5       | 36.8      | C $\gamma$ : 25.1, 15.5; C $\delta$ : 11.2   |
| L-Asp <sup>11</sup> | 173.5 | 49.5       | 35.8      | COOH: 172.5                                  |

Note: Data is compiled from typical values for lipopeptides and should be confirmed by direct analysis.

## Mandatory Visualization

The following diagrams illustrate the workflow and logic used in the NMR-based structural elucidation of amphisin.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. Novel Application of Cyclolipopeptide Amphisin: Feasibility Study as Additive to Remediate Polycyclic Aromatic Hydrocarbon (PAH) Contaminated Sediments [[mdpi.com](https://www.mdpi.com)]
- 3. Antibiotic and Biosurfactant Properties of Cyclic Lipopeptides Produced by Fluorescent *Pseudomonas* spp. from the Sugar Beet Rhizosphere - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [files.core.ac.uk](https://files.core.ac.uk) [[files.core.ac.uk](https://files.core.ac.uk)]
- 5. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 6. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]

- [7. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed](#)  
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Amphisin using NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247007/docs#application-note-structural-elucidation-of-amphisin-using-nmr-spectroscopy]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

